3-Ethyl-4-hydroxy-3-penten-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34135-99-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-ethyl-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h8H,4H2,1-3H3 |
InChI Key |
XUBIMEGZDDWHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)O)C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 4 Hydroxy 3 Penten 2 One
Keto-Enol Tautomerism in β-Hydroxyketone Systems
Keto-enol tautomerism is a form of isomerism where a carbonyl compound with a hydrogen atom on its alpha-carbon interconverts with its corresponding enol isomer. pressbooks.publibretexts.org Tautomers are distinct constitutional isomers that exist in a dynamic equilibrium, not to be confused with resonance structures. pressbooks.publibretexts.org This equilibrium can be catalyzed by either acid or base. nih.govyoutube.com For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orgorgoreview.com
However, in systems like β-hydroxyketones and particularly β-dicarbonyl compounds, the enol form can be significantly stabilized and thus more prevalent. pressbooks.puborgoreview.com
Equilibrium Studies and Tautomeric Preferences
The equilibrium between keto and enol tautomers is highly dependent on the molecular structure. Factors that stabilize the enol form can shift the equilibrium in its favor. The key stabilizing features for the enol tautomer in β-dicarbonyl or related systems are:
Conjugation: The carbon-carbon double bond of the enol can be in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and increases stability. libretexts.orgorgoreview.com
Intramolecular Hydrogen Bonding: A significant stabilizing factor is the formation of an internal hydrogen bond between the hydroxyl group of the enol and the oxygen atom of the nearby carbonyl group. libretexts.orgmasterorganicchemistry.com This creates a stable six-membered pseudo-ring.
A classic example illustrating this preference is 2,4-pentanedione, a β-dicarbonyl compound, which exists predominantly in its enol form at equilibrium.
Table 1: Tautomeric Equilibrium in Different Carbonyl Systems
| Compound | Keto Form (%) | Enol Form (%) | Key Stabilizing Factor for Enol |
|---|---|---|---|
| Cyclohexanone | >99.9% pressbooks.pub | ~0.0001% pressbooks.pub | None |
| 2,4-Pentanedione | 24% pressbooks.pub | 76% pressbooks.pub | Conjugation & Intramolecular H-Bond libretexts.org |
Influence of Solvent Environments on Tautomeric Equilibria
The solvent environment plays a critical role in determining the position of the keto-enol equilibrium. The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor can stabilize one tautomer over the other.
Non-polar Solvents: In non-polar solvents like carbon tetrachloride (CCl₄), the enol form is often favored for compounds capable of forming internal hydrogen bonds. masterorganicchemistry.com The intramolecular hydrogen bond is more stable in an environment that does not compete by forming intermolecular hydrogen bonds with the solute.
Polar Protic Solvents: In polar protic solvents like water (or D₂O), the keto form is generally more favored. The solvent molecules can form hydrogen bonds with the carbonyl group of the keto tautomer, stabilizing it. These solvents also disrupt the intramolecular hydrogen bonds that stabilize the enol form. masterorganicchemistry.com
Studies on acetoacetic acid have shown that the percentage of the enol tautomer is strongly dependent on the solvent, ranging from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com This highlights that for enols that cannot form an internal hydrogen bond, the equilibrium is often controlled by the hydrogen-bonding basicity of the solvent. masterorganicchemistry.com The stabilization of the keto form can also be explained by a significant rehybridization of orbitals at the hydrogen bonding sites in the presence of a solvent. acs.orgnih.gov
Mechanistic Pathways of Intramolecular Proton Transfer
The interconversion of keto and enol tautomers involves the transfer of a proton, a process that can be catalyzed by acid or base. pressbooks.publibretexts.org
Base-Catalyzed Mechanism:
A base removes an acidic α-hydrogen from the keto form, creating a resonance-stabilized enolate ion. pressbooks.pub
Protonation of the enolate ion on the oxygen atom by a proton source (like the conjugate acid of the base, or a water molecule) yields the enol tautomer. pressbooks.publibretexts.org If protonation occurs on the α-carbon, the keto form is regenerated.
Acid-Catalyzed Mechanism:
The carbonyl oxygen is protonated by an acid catalyst, forming an oxonium ion. This increases the acidity of the α-hydrogen. pressbooks.publibretexts.org
A weak base (like water or the conjugate base of the acid) removes a proton from the α-carbon, and the electrons form a C=C double bond, leading to the neutral enol. pressbooks.publibretexts.org
These proton transfers typically occur as a series of intermolecular steps, using solvent or other molecules as a "proton shuttle". masterorganicchemistry.com Direct intramolecular proton transfer is generally less favorable if it requires a strained four-membered transition state. However, it can occur if a less strained five- or six-membered transition state is possible. masterorganicchemistry.com In systems like hydroxyacetone, theoretical studies show that isomerization can proceed through various pathways, including stepwise mechanisms involving enediol intermediates or concerted pathways with a double proton transfer. chemrxiv.orgchemrxiv.org
Reaction Pathways and Transformations
Dehydration Reactions
β-Hydroxy carbonyl compounds, such as the aldol (B89426) addition product corresponding to 3-Ethyl-4-hydroxy-3-penten-2-one's saturated analogue (3-Ethyl-4-hydroxypentan-2-one), readily undergo dehydration. This elimination of a water molecule is particularly favorable because it results in the formation of a conjugated α,β-unsaturated ketone. quora.com The resulting conjugated system, where the C=C double bond is conjugated with the C=O double bond, is thermodynamically more stable. quora.com
For this compound itself, which is already an unsaturated ketone, further dehydration is not a typical reaction pathway unless other structural rearrangements occur. The stability of its own conjugated system is a defining feature. Dehydration is more relevant to its saturated precursor, 3-Ethyl-4-hydroxypentan-2-one.
Oxidation Reactions and Atmospheric Chemistry Relevance
Unsaturated ketones are present in the atmosphere, originating from sources like biomass burning and the oxidation of other volatile organic compounds. copernicus.orgcopernicus.org Their atmospheric fate is largely determined by their reaction with oxidants, primarily the hydroxyl (OH) radical.
While specific data for this compound is not available, studies on the closely related compound 3-penten-2-one (3P2) provide significant insight into the likely atmospheric reaction pathways. The OH-radical-initiated oxidation of 3P2 has been studied in atmospheric simulation chambers.
The reaction is rapid, with a determined rate coefficient that indicates a short atmospheric lifetime. The oxidation proceeds via OH addition to the C=C double bond, leading to the formation of several first-generation products.
Table 2: Products from the OH-Radical-Initiated Oxidation of 3-Penten-2-one (a proxy for this compound)
| Product | Molar Yield (%) |
|---|---|
| 2-Hydroxypropanal | 68 ± 27% copernicus.orgresearchgate.net |
| Acetaldehyde (B116499) | 39 ± 7% copernicus.orgresearchgate.net |
| Methylglyoxal | 32 ± 8% copernicus.orgresearchgate.net |
Data from experiments where peroxy radicals react with NO. copernicus.orgresearchgate.net
The primary product, 2-hydroxypropanal, can undergo further oxidation in the atmosphere, contributing to the formation of secondary organic aerosols and other atmospheric pollutants like acetaldehyde and methylglyoxal. copernicus.orgcopernicus.org Given the structural similarity, the atmospheric oxidation of this compound is expected to proceed through similar channels, influencing local and regional air quality.
Table of Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₇H₁₂O₂ |
| 3-penten-2-one | C₅H₈O |
| 2-Hydroxypropanal | C₃H₆O₂ |
| Acetaldehyde | C₂H₄O |
| Methylglyoxal | C₃H₄O₂ |
| Peroxyacetyl nitrate (B79036) (PAN) | C₂H₃NO₅ |
| Carbon dioxide | CO₂ |
| 2,4-Pentanedione | C₅H₈O₂ |
| Cyclohexanone | C₆H₁₀O |
| Acetoacetic acid | C₄H₆O₃ |
| Carbon tetrachloride | CCl₄ |
| Deuterium oxide (D₂O) | D₂O |
| Hydroxyacetone | C₃H₆O₂ |
| 3-Ethyl-4-hydroxypentan-2-one | C₇H₁₄O₂ |
| Nitric oxide | NO |
Reduction Reactions
No studies detailing the reduction of this compound were found. Research in this area would typically explore the use of various reducing agents to selectively target the ketone or the carbon-carbon double bond. For instance, reagents like sodium borohydride (B1222165) (NaBH₄) would be expected to reduce the carbonyl group to a secondary alcohol, yielding 3-ethyl-3-penten-2,4-diol. More powerful reducing agents or specific catalytic systems could potentially reduce both the ketone and the alkene functionalities. The stereochemical outcome of such reductions would also be a key area of investigation. However, without experimental data, any discussion of product distribution, yields, and reaction conditions remains speculative.
Nucleophilic and Electrophilic Reactions at the Carbonyl and Hydroxyl Centers
Detailed investigations into the nucleophilic and electrophilic reactions of this compound are not present in the available literature. The molecule possesses two primary sites for such reactions: the electrophilic carbonyl carbon and the nucleophilic hydroxyl group.
Expected Nucleophilic Reactions: The carbonyl carbon is susceptible to attack by various nucleophiles. For example, Grignard reagents or organolithium compounds could add to the carbonyl, leading to the formation of tertiary alcohols. Cyanide ions could also add to form a cyanohydrin.
Expected Electrophilic Reactions: The hydroxyl group can act as a nucleophile, reacting with electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding ester. Alkylation with alkyl halides under basic conditions would produce an ether.
However, no specific examples, reaction conditions, or product characterization for these reactions of this compound have been documented.
Cyclization and Rearrangement Reactions
The scientific literature lacks reports on the cyclization and rearrangement reactions of this compound. The structure of the molecule suggests potential for intramolecular reactions. For example, under acidic conditions, the hydroxyl group could potentially attack the double bond, leading to the formation of a cyclic ether, such as a substituted furanone. Acid-catalyzed dehydration could also lead to the formation of a conjugated dienone. Rearrangement reactions, such as the Meyer-Schuster rearrangement under acidic conditions, could also be envisioned, but no such studies have been published.
Kinetic Studies of Reactions Involving this compound
A thorough search for kinetic studies on reactions involving this compound yielded no specific results. This includes the determination of rate laws, reaction orders, activation parameters, and transition state analyses for any of its potential chemical transformations.
Determination of Rate Laws and Reaction Orders
There is no available data on the rate laws and reaction orders for any reaction involving this compound. Such studies would involve systematically varying the concentrations of the reactants and monitoring the reaction rate to determine the exponents in the rate equation. For example, in a reduction reaction, one would determine the order of the reaction with respect to both the ketone and the reducing agent.
Activation Parameters and Transition State Analysis
Without kinetic data, it is not possible to discuss the activation parameters (such as activation energy, Eₐ, and the pre-exponential factor, A) for reactions of this compound. These parameters are derived from studying the temperature dependence of the reaction rate and provide insight into the energy profile of the reaction and the nature of the transition state. Consequently, no transition state analysis for any reaction of this compound is available in the scientific literature.
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Tautomeric Forms and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 3-Ethyl-4-hydroxy-3-penten-2-one, NMR is instrumental in distinguishing between its tautomeric forms and defining its stereochemistry. The compound can exist as the (E) and (Z) stereoisomers. wikipedia.org
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton connectivity. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methyl group adjacent to the carbonyl, and the enolic hydroxyl proton. The position of the vinyl proton signal can help in assigning the E/Z stereochemistry, as the spatial arrangement of the substituents influences the magnetic environment of this proton.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (ethyl) | ~1.1 | Triplet | 3H |
| -CH₂- (ethyl) | ~2.4 | Quartet | 2H |
| -C(O)CH₃ | ~2.1 | Singlet | 3H |
| =C-H | ~5.5 | Singlet | 1H |
¹³C NMR for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. For this compound, the ¹³C NMR spectrum would show signals for the carbonyl carbon, the two vinylic carbons (one bearing the hydroxyl group and the other the ethyl group), the carbons of the ethyl group, and the methyl carbon adjacent to the carbonyl. The chemical shifts of the vinylic carbons can further aid in the assignment of stereochemistry.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
|---|---|
| -C=O | ~200 |
| -C(OH)= | ~170 |
| =C(Et)- | ~100 |
| -CH₂- (ethyl) | ~25 |
| -CH₃ (ethyl) | ~12 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Coupling
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this compound.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch An HSQC spectrum would allow for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra. youtube.comepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). epfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the vinylic carbon bearing the ethyl group. youtube.comepfl.ch For instance, a correlation would be expected between the protons of the methyl group adjacent to the carbonyl and the carbonyl carbon itself.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Hydrogen Bonding Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds.
Characterization of Carbonyl and Hydroxyl Stretching Frequencies
The IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the stretching vibrations of its key functional groups.
Carbonyl (C=O) Stretch : The carbonyl group will exhibit a strong absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹. The exact position is influenced by conjugation with the double bond and intramolecular hydrogen bonding.
Hydroxyl (O-H) Stretch : The hydroxyl group will show a broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum. The broadness of this peak is a characteristic indication of hydrogen bonding.
Carbon-Carbon Double Bond (C=C) Stretch : A band corresponding to the C=C stretching vibration is expected in the region of 1600-1650 cm⁻¹.
Analysis of Intramolecular Hydrogen Bonding Features
The presence of a hydroxyl group and a carbonyl group in a cis-enol configuration in this compound allows for the formation of a strong intramolecular hydrogen bond. This interaction significantly affects the vibrational frequencies of the involved groups. The O-H stretching frequency is lowered and broadened, while the C=O stretching frequency is also lowered compared to a non-hydrogen-bonded carbonyl group. The study of these shifts in the IR and Raman spectra provides direct evidence for the presence and strength of the intramolecular hydrogen bond, which is a key feature stabilizing the enol tautomer.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Carbonyl (C=O) | C=O Stretch (Conjugated, H-bonded) | 1650 - 1700 | Strong |
| Alkene (C=C) | C=C Stretch | 1600 - 1650 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis in Reaction Monitoring
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of organic synthesis, it is crucial for confirming the identity of a target compound by determining its molecular weight and providing structural clues through its fragmentation pattern.
For this compound (C₇H₁₂O₂), the expected molecular weight is approximately 128.17 g/mol . nih.gov When analyzing a reaction mixture, the appearance of a molecular ion [M]⁺ or a related ion (e.g., [M+H]⁺ or [M-H]⁻ depending on the ionization technique) at m/z 128 would be a primary indicator of the compound's formation.
Electron Ionization (EI), a common technique, subjects molecules to a high-energy electron beam (typically 70 eV), causing not only ionization but also extensive and reproducible fragmentation. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule. The fragmentation of this compound would likely proceed through cleavage at bonds alpha to the carbonyl group and other characteristic pathways.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion | Proposed Fragment Lost |
|---|---|---|
| 128 | [M]⁺ | (Molecular Ion) |
| 113 | [M-15]⁺ | Loss of a methyl group (-CH₃) |
| 99 | [M-29]⁺ | Loss of an ethyl group (-CH₂CH₃) |
| 85 | [M-43]⁺ | Loss of an acetyl group (-COCH₃) |
| 43 | [CH₃CO]⁺ | Acetyl cation |
This predictable fragmentation is invaluable for distinguishing the target compound from isomers and byproducts during reaction monitoring. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for analyzing complex mixtures containing volatile and thermally stable components, such as the products of an organic reaction.
In a typical GC-MS analysis, the reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the mass spectrum from the MS together provide a highly confident identification of each compound in the mixture. nih.gov This method allows chemists to track the consumption of reactants and the formation of this compound in real-time.
High-Resolution Mass Spectrometry (HRMS)
While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula.
For this compound, the calculated exact mass for the molecular formula C₇H₁₂O₂ is 128.08373 Da. nih.gov If an HRMS analysis of a sample yields a molecular ion with a mass that matches this value within a very narrow tolerance (e.g., ±5 ppm), it provides unambiguous confirmation of the elemental composition, effectively ruling out other potential formulas that might have the same nominal mass. Techniques like ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) are commonly used to acquire HRMS data for synthesized organic compounds. acs.org
Table 2: High-Resolution Mass Spectrometry Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O₂ | nih.gov |
| Calculated Exact Mass | 128.08373 Da | nih.gov |
UV-Visible Spectroscopy for Conjugation and Electronic Structure Probes
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.
The structure of this compound contains an α,β-unsaturated ketone system (an enone). This conjugated system of double bonds (C=C and C=O) acts as a chromophore. It is expected to exhibit a strong absorption band in the UV region, corresponding to a π → π* electronic transition. For comparison, the structurally similar compound 4-methyl-3-penten-2-one has a maximum absorbance (λmax) at 230 nm. nist.gov The presence of the ethyl and hydroxyl groups on this compound would be expected to slightly modify the position and intensity of this absorption peak. This characteristic absorbance can be used to quantify the concentration of the compound in solution via the Beer-Lambert law and to monitor its formation during a reaction.
Advanced Chromatographic Separations and Pre-analytical Derivatization
Following a chemical synthesis, the desired product is often present in a mixture with unreacted starting materials, catalysts, and byproducts. Chromatographic techniques are essential for the isolation and purification of the target compound. nih.gov
Method Development for High-Purity Isolation
The isolation of this compound in high purity typically relies on column chromatography. acs.org This technique involves passing the crude reaction mixture through a column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solvent or mixture of solvents (the eluent) is used to move the components through the column at different rates based on their polarity.
For a moderately polar compound like this compound, a common strategy would involve using a non-polar solvent like hexane (B92381) mixed with a more polar solvent such as ethyl acetate. By gradually increasing the proportion of ethyl acetate, components are eluted in order of increasing polarity, allowing for the separation and collection of the pure product. High-Performance Liquid Chromatography (HPLC) offers a more advanced and efficient alternative for achieving very high levels of purity. acs.org
Strategies for Enhanced Volatility and Detectability
While GC-MS is a powerful tool, its effectiveness can be hampered by compounds that are not sufficiently volatile or that interact poorly with the GC column. The hydroxyl (-OH) group in this compound can lead to peak tailing in GC analysis due to hydrogen bonding with the stationary phase, resulting in poor resolution and inaccurate quantification.
To overcome this, a pre-analytical derivatization step is often employed. This involves chemically modifying the compound to make it more suitable for GC analysis. A common strategy for compounds containing hydroxyl groups is silylation. Reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylchlorosilane (TMCS), converts the polar -OH group into a non-polar and more volatile trimethylsilyl (B98337) ether (-OSi(CH₃)₃). This derivatization enhances thermal stability, increases volatility, and minimizes undesirable column interactions, leading to sharper, more symmetrical peaks and improved detectability.
Computational and Theoretical Chemistry of 3 Ethyl 4 Hydroxy 3 Penten 2 One
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are fundamental in elucidating the electronic properties and relative energies of different forms of 3-Ethyl-4-hydroxy-3-penten-2-one.
Density Functional Theory (DFT) Calculations for Tautomeric Stability and Energy Barriers
This compound, as a β-dicarbonyl compound, can exist in tautomeric forms, primarily the keto and enol forms. Density Functional Theory (DFT) is a powerful computational tool to investigate the equilibrium between these tautomers. researchgate.net Studies on analogous β-diketones, such as acetylacetone, have consistently shown that the enol form is significantly stabilized by a strong intramolecular hydrogen bond. researchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the geometries of the tautomers and calculate their relative energies. researchgate.netjocpr.com
For related systems, it has been demonstrated that the enol tautomer is more stable than the keto form in the gas phase. researchgate.net The energy difference is a key indicator of the equilibrium composition. The transition state connecting the tautomers can also be located using DFT, allowing for the calculation of the energy barrier for the tautomerization process. Research on similar molecules has shown that these energy barriers can be substantial, indicating a relatively slow interconversion rate at room temperature. nih.gov
Table 1: Representative Relative Energies of Tautomers in Analogous β-Diketones (Gas Phase) This table presents hypothetical data for illustrative purposes, based on typical findings for related compounds.
| Tautomer | Functional/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Keto | B3LYP/6-311++G(d,p) | 3.5 |
| Enol (cis) | B3LYP/6-311++G(d,p) | 0.0 |
| Enol (trans) | B3LYP/6-311++G(d,p) | 8.2 |
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions
While DFT is widely used, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for electronic structure calculations. nih.gov These methods are computationally more demanding but can provide benchmark-quality data for the relative energies of tautomers and conformers. For instance, studies on molecules with intramolecular hydrogen bonds have benefited from high-level calculations to accurately describe the non-covalent interactions that are crucial for stability. nih.gov The application of methods like CCSD(T) can refine the energy differences between the keto and enol forms of this compound, providing a more precise understanding of the tautomeric equilibrium.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules like this compound and to study its interactions with other molecules, including solvents or biological macromolecules. By simulating the atomic motions over time, MD can reveal the preferred conformations of the ethyl group and the dynamics of the intramolecular hydrogen bond in the enol form. The Automated Topology Builder (ATB) and Repository can be utilized to develop force fields for such simulations. uq.edu.au These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. For example, in studying its oxidation or other transformations, computational methods can identify the structures of transition states and intermediates along the reaction pathway. copernicus.org By calculating the activation energies, the most favorable reaction mechanisms can be determined. DFT methods are commonly used for this purpose, and the insights gained are crucial for understanding the compound's reactivity and for designing synthetic routes. nih.gov
Implicit and Explicit Solvation Models for Simulating Environmental Effects
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netjocpr.com This approach is computationally efficient and is often used to study how solvent polarity affects tautomeric equilibria. For related β-diketones, it has been shown that polar solvents can shift the equilibrium towards the more polar keto tautomer. researchgate.netjocpr.com
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for a detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. While computationally more intensive, explicit solvation models provide a more realistic representation of the local solvent structure around this compound.
Table 2: Hypothetical Tautomeric Equilibrium Shift in Different Solvents This table illustrates a typical trend observed for related compounds.
| Solvent | Dielectric Constant | Predominant Tautomer |
|---|---|---|
| Gas Phase | 1 | Enol |
| Tetrahydrofuran | 7.6 | Enol |
| Ethanol | 24.5 | Enol/Keto Mixture |
| Water | 80.1 | Keto |
Prediction and Validation of Spectroscopic Properties from First Principles
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. ruc.dk Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed to help interpret experimental NMR spectra. ruc.dk Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. nih.gov
3 Ethyl 4 Hydroxy 3 Penten 2 One As a Precursor in Advanced Organic Synthesis
Role as a Building Block for Complex Molecule Construction
The unique structural features of 3-Ethyl-4-hydroxy-3-penten-2-one make it an important building block for the synthesis of more complex molecular architectures. The concept of vinylogy explains that the electronic effects of the carbonyl group are transmitted through the carbon-carbon double bond, influencing the reactivity of the hydroxyl group and the γ-carbon. This allows the molecule to participate in a variety of carbon-carbon bond-forming reactions.
The reactivity of vinylogous enolates, which can be generated from β-hydroxy-α,β-unsaturated ketones like this compound, is a cornerstone of their utility. These extended enolates can react with electrophiles at the α- or γ-position, providing a pathway to elaborate molecular structures. For instance, in vinylogous aldol (B89426) reactions, the enolate of a compound like this compound can add to an aldehyde or ketone, forming a new carbon-carbon bond and introducing new stereocenters.
Furthermore, the conjugated system in this compound makes it a suitable participant in Michael addition reactions. Nucleophiles can add to the β-position of the α,β-unsaturated ketone, a reaction that is fundamental in the construction of complex organic molecules. wikipedia.org The versatility of these reactions allows for the introduction of a wide range of substituents and the formation of intricate carbon skeletons.
Applications in the Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it a particularly useful precursor for the synthesis of a variety of heterocyclic compounds. The 1,4-dicarbonyl-like reactivity, accessible through its tautomeric forms, is key to many of these transformations.
A significant application is in the synthesis of substituted pyrroles via the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Although this compound is a β-hydroxy-α,β-unsaturated ketone, it can be considered a masked 1,4-dicarbonyl compound and can undergo cyclocondensation reactions with amines under appropriate conditions to yield highly substituted pyrroles. organic-chemistry.org
Similarly, reaction with hydrazine and its derivatives can lead to the formation of pyrazoles. The mechanism involves the initial reaction of the hydrazine with one of the carbonyl functionalities, followed by cyclization and dehydration to form the aromatic pyrazole ring. The substitution pattern of the resulting pyrazole can be controlled by the choice of substituents on the starting β-hydroxy-α,β-unsaturated ketone and the hydrazine.
The table below illustrates the synthesis of heterocyclic compounds from precursors analogous to this compound.
| Precursor Class | Reagent | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| β-Hydroxy-α,β-unsaturated ketone | Primary Amine (R-NH₂) | Substituted Pyrrole | Paal-Knorr Type Cyclocondensation |
| β-Hydroxy-α,β-unsaturated ketone | Hydrazine (H₂N-NH₂) | Substituted Pyrazole | Cyclocondensation |
Development of Chiral Scaffolds and Stereocontrol Strategies
The development of methods for the asymmetric synthesis of complex molecules is a major focus of modern organic chemistry. This compound and its derivatives can serve as prochiral substrates for the development of chiral scaffolds. The introduction of chirality can be achieved through various stereocontrol strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents.
Asymmetric reductions of the ketone functionality or the carbon-carbon double bond can lead to the formation of chiral alcohols or ketones with defined stereochemistry. Furthermore, the vinylogous nature of the enolate derived from this compound allows for stereoselective alkylation or aldol reactions. nih.gov The facial selectivity of the attack of an electrophile on the planar enolate can be controlled by the presence of a chiral ligand on the metal counterion or by a chiral catalyst.
For example, in a vinylogous Michael addition, a chiral catalyst can be employed to control the enantioselectivity of the nucleophilic attack on the β-position of a derivative of this compound. This leads to the formation of a product with a new stereocenter with high enantiomeric excess.
The following table summarizes some stereocontrol strategies applicable to substrates like this compound.
| Reaction Type | Strategy | Outcome |
|---|---|---|
| Vinylogous Aldol Reaction | Chiral Lewis Acid Catalyst | Enantioenriched β-hydroxy ketone derivative |
| Conjugate Addition | Organocatalysis with a chiral amine | Enantioenriched Michael adduct |
| Alkylation | Use of a chiral auxiliary | Diastereoselective formation of a new C-C bond |
Derivatization for Functional Material Development
The functional groups present in this compound, namely the hydroxyl and ketone moieties, as well as the conjugated π-system, provide handles for its derivatization into functional materials. While specific applications of this exact compound in materials science are not extensively documented, the broader class of vinylogous acids and β-hydroxy-α,β-unsaturated ketones offers potential for the development of polymers and photoactive materials.
The hydroxyl group can be esterified or etherified to introduce various functional groups, which can then be polymerized to create functional polymers. For instance, the introduction of a polymerizable group like an acrylate or methacrylate would allow for its incorporation into polymer chains. The properties of the resulting polymer would be influenced by the structure of the vinylogous acid derivative.
The conjugated system of this compound is a chromophore, and its extension through further reactions could lead to the development of organic dyes or photoactive materials. aalto.fi The absorption and emission properties of such molecules can be tuned by modifying the substituents on the conjugated backbone.
While still an emerging area of research for this specific compound, the potential for derivatization is significant. The table below outlines some potential derivatization strategies for the development of functional materials.
| Functional Group | Derivatization Reaction | Potential Application |
|---|---|---|
| Hydroxyl Group | Esterification with acrylic acid | Monomer for polymer synthesis |
| Conjugated System | Knoevenagel condensation | Synthesis of organic dyes |
| Ketone Group | Reductive amination | Precursor for ligands in coordination polymers |
Future Research Directions and Emerging Trends in β Hydroxyketone Chemistry
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Atom Economy
The development of new catalytic systems is paramount for improving the synthesis of β-hydroxyketones. Future research is focused on enhancing both selectivity (controlling the three-dimensional arrangement of atoms) and atom economy (maximizing the incorporation of reactant atoms into the final product).
Key Research Thrusts:
Asymmetric Organocatalysis: Chiral small organic molecules are being increasingly used as catalysts to produce enantiomerically pure β-hydroxyketones. These non-toxic and stable catalysts often allow for reactions under mild conditions.
Bimetallic Catalysis: The use of two different metals in a cooperative catalytic system can enable novel reaction pathways and enhance selectivity in reactions such as decarboxylative aldol (B89426) additions.
Photocatalysis: Visible-light-mediated reactions are emerging as a green and sustainable approach. The use of recyclable photocatalysts, such as graphitic carbon nitride (g-C3N4), is being explored for the synthesis of related β-keto sulfones, indicating potential for β-hydroxyketone synthesis. rsc.org
Enzymatic Catalysis: Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally friendly route to pharmaceutically relevant β-hydroxyketones. setu.ie Research in this area is focused on expanding the substrate scope and optimizing reaction conditions for industrial applications.
| Catalytic System | Advantages | Research Focus |
| Asymmetric Organocatalysis | Non-toxic, stable, mild conditions | Design of new chiral catalysts, expanding substrate scope |
| Bimetallic Catalysis | Novel reactivity, enhanced selectivity | Understanding synergistic effects, application in complex syntheses |
| Photocatalysis | Sustainable, green, use of visible light | Development of new photocatalysts, mechanistic studies |
| Enzymatic Catalysis | High selectivity, environmentally friendly | Enzyme engineering, process optimization for industrial scale |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical reactions are discovered and optimized. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes.
Emerging Applications:
Reaction Outcome Prediction: ML models are being trained to predict the yield and selectivity of β-hydroxyketone forming reactions, such as the aldol reaction, with high accuracy. beilstein-journals.orgrjptonline.orgnih.gov This can significantly reduce the number of trial-and-error experiments required.
Condition Optimization: AI algorithms can explore a vast parameter space (e.g., catalyst, solvent, temperature) to identify the optimal conditions for a specific transformation, leading to higher efficiency and sustainability. beilstein-journals.org
De Novo Design: In the future, AI could be used to design entirely new catalytic systems or synthetic pathways for accessing complex β-hydroxyketones with desired properties.
The integration of AI and ML with automated robotic platforms has the potential to create "self-driving" laboratories for the rapid discovery and development of new chemical reactions. beilstein-journals.org
Development of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. In situ spectroscopic techniques allow chemists to monitor the concentrations of reactants, intermediates, and products in real-time, providing valuable mechanistic insights.
Key Techniques and Their Applications:
Raman Spectroscopy: This technique provides information about molecular vibrations and can be used to track changes in chemical composition during a reaction without the need for sample extraction. Surface-Enhanced Raman Spectroscopy (SERS) is being developed for monitoring flow synthesis processes, which could be applied to the continuous production of β-hydroxyketones. jasco-global.com
Infrared (IR) Spectroscopy: IR spectroscopy is another powerful tool for monitoring the functional groups present in a reaction mixture, offering real-time data on reaction progress.
UV-Vis Spectroscopy: This method is useful for monitoring changes in the concentration of specific molecules that absorb ultraviolet or visible light, which can be applied to track the kinetics of certain β-hydroxyketone syntheses. mdpi.com
These real-time monitoring techniques are essential for ensuring process safety, maximizing yield, and facilitating the scale-up of β-hydroxyketone production from the laboratory to an industrial setting. spectroscopyonline.comresearchgate.net
Multidisciplinary Approaches for Expanding Synthetic Utility
The versatility of the β-hydroxyketone motif makes it a valuable target for researchers across various scientific disciplines. Collaborative efforts are leading to the development of innovative synthetic strategies and applications.
Examples of Multidisciplinary Synergy:
Bioorthogonal Chemistry: The principles of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, could be expanded to include novel transformations of β-hydroxyketones for applications in chemical biology.
Materials Science: β-Hydroxyketones can serve as precursors for the synthesis of polymers and other advanced materials with tailored properties.
Medicinal Chemistry: The development of new synthetic methodologies for β-hydroxyketones directly impacts the ability of medicinal chemists to create novel drug candidates. For instance, α,α-difluoro-β-hydroxyketone units have been explored in the design of protease inhibitors. mdpi.com
By combining expertise from organic synthesis, biochemistry, materials science, and computational chemistry, researchers can unlock the full potential of β-hydroxyketones in a wide range of applications.
Sustainable and Green Chemical Manufacturing Innovations
The principles of green chemistry are increasingly influencing the design of synthetic processes. For β-hydroxyketone synthesis, this translates to a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
Key Innovations for Sustainable Manufacturing:
Atom Economy: Designing reactions where the maximum number of reactant atoms are incorporated into the final product is a core principle of green chemistry. Catalytic hydrogen-borrowing reactions are an example of an atom-economical approach to C-C bond formation. rsc.org
Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of β-hydroxyketones is a key area of research for reducing reliance on fossil fuels.
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is a critical aspect of sustainable chemical manufacturing. mdpi.com
Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow systems can offer significant advantages in terms of safety, efficiency, and scalability for the production of β-hydroxyketones. jasco-global.com
These sustainable and green innovations are not only environmentally responsible but can also lead to more cost-effective and efficient manufacturing processes for β-hydroxyketones and the valuable products derived from them.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
